molecular formula C20H22N6O3 B2432789 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034519-65-6

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2432789
CAS No.: 2034519-65-6
M. Wt: 394.435
InChI Key: DAGVFDOWSCQDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound known for its unique chemical structure and diverse applications in various scientific fields. This compound features a fusion of triazine and chromene moieties, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:

  • Formation of the triazine moiety: : This can be achieved by reacting cyanuric chloride with dimethylamine and pyrrolidine under controlled conditions.

  • Chromene core synthesis: : The chromene core is often synthesized through a cyclization reaction involving salicylaldehyde and an appropriate carbonyl compound.

  • Coupling reaction: : The final compound is formed by coupling the triazine and chromene intermediates using a suitable linking agent.

Industrial Production Methods

Industrial production methods may involve:

  • Batch processing: : This method allows for precise control over reaction conditions, ensuring high purity of the final product.

  • Continuous flow synthesis: : This modern approach can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of reactions, including:

  • Oxidation: : The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can modify certain functional groups, yielding reduced forms of the compound.

  • Substitution: : The triazine moiety allows for nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Such as sodium borohydride or lithium aluminium hydride.

  • Substituting reagents: : Various nucleophiles, depending on the desired substitution.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can act as a catalyst in certain organic reactions due to its unique structure.

  • Synthesis: : Used as an intermediate in the synthesis of other complex molecules.

Biology

  • Bioactive compound:

Medicine

  • Drug development: : Research into its potential as a pharmacological agent for treating various conditions.

Industry

  • Materials science: : Possible use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action involves interaction with molecular targets, including enzymes and receptors. The triazine moiety can interact with nucleophiles, while the chromene core may contribute to binding with specific biological targets. These interactions can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

  • N-(4-(diethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-25(2)19-22-16(23-20(24-19)26-9-5-6-10-26)12-21-17(27)14-11-13-7-3-4-8-15(13)29-18(14)28/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGVFDOWSCQDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.